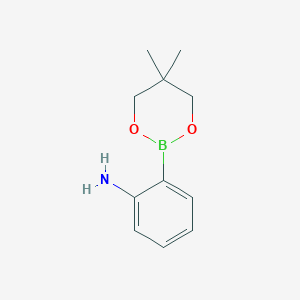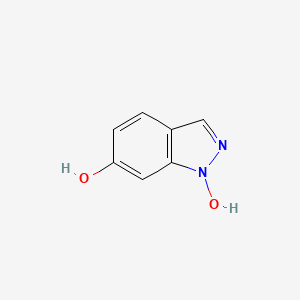
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea is an organic compound that features a pyridine ring substituted with a formyl group at the 4-position and a dimethylurea moiety at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylpyridin-2-yl)-1,1-dimethylurea typically involves the reaction of 4-formylpyridine with dimethylurea under specific conditions. One common method includes:
Starting Materials: 4-formylpyridine and dimethylurea.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: 3-(4-Carboxypyridin-2-yl)-1,1-dimethylurea.
Reduction: 3-(4-Hydroxymethylpyridin-2-yl)-1,1-dimethylurea.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-(4-Formylpyridin-2-yl)-1,1-dimethylurea exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzyme active sites, inhibiting their activity. The formyl group can form hydrogen bonds with amino acid residues, while the dimethylurea moiety can interact with hydrophobic pockets, stabilizing the compound-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Formylpyridin-2-yl)-1,1-diethylurea: Similar structure but with ethyl groups instead of methyl groups.
3-(4-Formylpyridin-2-yl)-1,1-dimethylthiourea: Contains a thiourea moiety instead of a urea moiety.
Uniqueness
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea is unique due to its specific combination of a formyl group and a dimethylurea moiety, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
3-(4-formylpyridin-2-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)9(14)11-8-5-7(6-13)3-4-10-8/h3-6H,1-2H3,(H,10,11,14) |
Clave InChI |
WOXVGVCXWWSSMM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=NC=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13110076.png)
![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)







![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)

![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)


